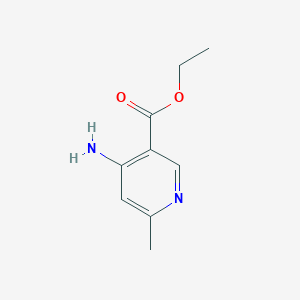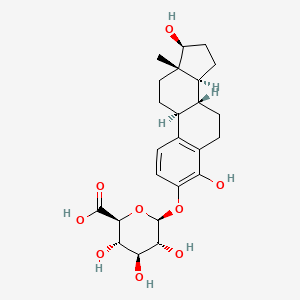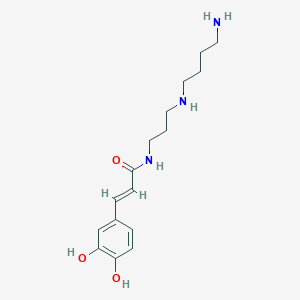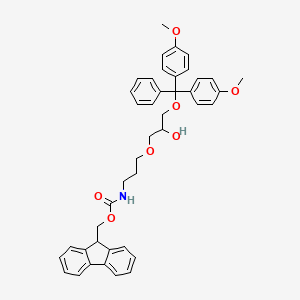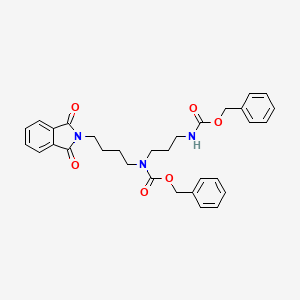
Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including benzyl, carbamate, and isoindolinone moieties, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Protection of Amino Group: The amino group of the starting material is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted side reactions.
Formation of Isoindolinone Moiety: The isoindolinone moiety is introduced through a cyclization reaction involving a suitable precursor.
Coupling Reaction: The protected amino group is then coupled with the isoindolinone-containing intermediate using a carbamate linkage.
Deprotection: The final step involves the removal of the Cbz protecting group to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalysts, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The carbamate and isoindolinone moieties can be reduced to their corresponding amines and alcohols, respectively.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or carbamate positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of the carbamate moiety can produce primary amines.
Applications De Recherche Scientifique
Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl N-(3-hydroxypropyl)carbamate: Similar structure but lacks the isoindolinone moiety.
tert-Butyl N-(benzyloxy)carbamate: Contains a tert-butyl group instead of the isoindolinone moiety.
Benzyl carbamate: Simpler structure with only the benzyl and carbamate groups.
Uniqueness
Benzyl (3-(((Benzyloxy)carbonyl)amino)propyl)(4-(1,3-dioxoisoindolin-2-yl)butyl)carbamate is unique due to the presence of the isoindolinone moiety, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Propriétés
Formule moléculaire |
C31H33N3O6 |
|---|---|
Poids moléculaire |
543.6 g/mol |
Nom IUPAC |
benzyl N-[4-(1,3-dioxoisoindol-2-yl)butyl]-N-[3-(phenylmethoxycarbonylamino)propyl]carbamate |
InChI |
InChI=1S/C31H33N3O6/c35-28-26-16-7-8-17-27(26)29(36)34(28)21-10-9-19-33(31(38)40-23-25-14-5-2-6-15-25)20-11-18-32-30(37)39-22-24-12-3-1-4-13-24/h1-8,12-17H,9-11,18-23H2,(H,32,37) |
Clé InChI |
GGFWMFQEMAOSGQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NCCCN(CCCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


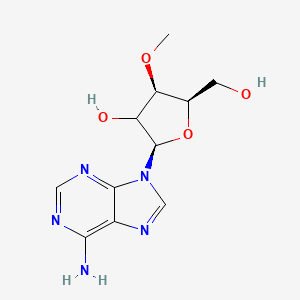
![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)


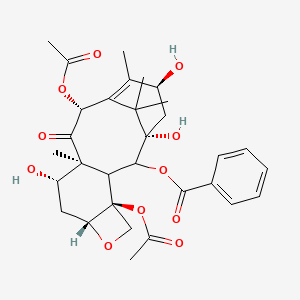
![7-Amino-1-(2-hydroxyethoxymethyl)-1,3,6,8-tetrazaspiro[4.4]non-6-ene-2,4,9-trione](/img/structure/B13407810.png)
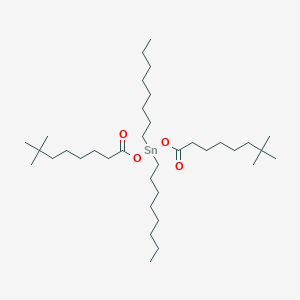
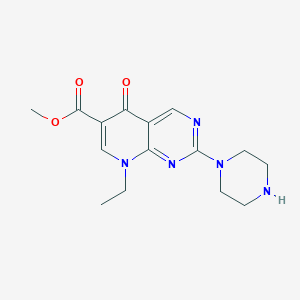
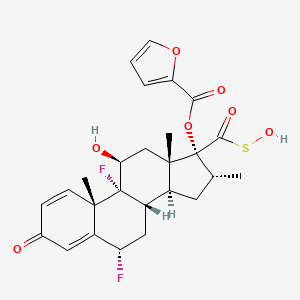
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(5S)-5-[(sulfamoylamino)methyl]pyrrolidin-1-ium-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407830.png)
